

Viloxazine Dosage Adjustments in Renal and Hepatic Impairment: A Technical Guide

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Compound of Interest				
Compound Name:	Viloxazine			
Cat. No.:	B1201356	Get Quote		

This technical support guide provides detailed information and recommendations for adjusting the dosage of **viloxazine** in patients with renal or hepatic impairment. The following question-and-answer format is designed to assist researchers, scientists, and drug development professionals in understanding the appropriate dosing strategies for these specific patient populations.

Frequently Asked Questions (FAQs)

1. What is the recommended dosage adjustment for **viloxazine** in patients with renal impairment?

Dosage adjustments for **viloxazine** are necessary for patients with severe renal impairment. No adjustment is required for patients with mild to moderate renal impairment.[1][2][3][4][5][6] [7]

2. What are the specific dosage recommendations for different levels of renal function?

For patients with severe renal impairment, defined as an estimated glomerular filtration rate (eGFR) of less than 30 mL/min/1.73m², the recommended starting dosage is 100 mg once daily.[1][2][3][8][9] This dosage can be titrated in weekly increments of 50 to 100 mg, up to a maximum daily dose of 200 mg.[1][3][8][9] Patients with mild to moderate renal impairment (eGFR of 30 to 89 mL/min/1.73m²) do not require a dosage adjustment.[1][2][3][4][5][6][7]

3. How does renal impairment affect the pharmacokinetics of **viloxazine**?



The exposure to **viloxazine** increases in patients with renal impairment.[5][9][10][11] This increased exposure is the basis for the recommended dose reduction in patients with severe renal impairment to mitigate potential adverse effects.[5][11]

4. Is a dosage adjustment required for viloxazine in patients with hepatic impairment?

The effect of hepatic impairment on the pharmacokinetics of **viloxazine** has not been established.[10][11][12] Therefore, there are no specific dosage adjustment recommendations from the manufacturer for patients with hepatic impairment.[2][12] Some sources state that **viloxazine** is not recommended for patients with hepatic impairment.[10]

5. What is the metabolic pathway of **viloxazine**?

Viloxazine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6, with minor contributions from other CYP enzymes.[12][13][14] The resulting metabolites are then predominantly excreted by the kidneys.[13]

Data Summary

The following table summarizes the recommended dosage adjustments for **viloxazine** in patients with renal impairment.

Degree of Renal Impairment	eGFR (mL/min/1.73m ²)	Recommended Starting Dosage	Titration	Maximum Recommended Dosage
Mild to Moderate	30 to 89	No adjustment necessary	No adjustment necessary	No adjustment necessary
Severe	< 30	100 mg once daily	50 to 100 mg weekly	200 mg once daily

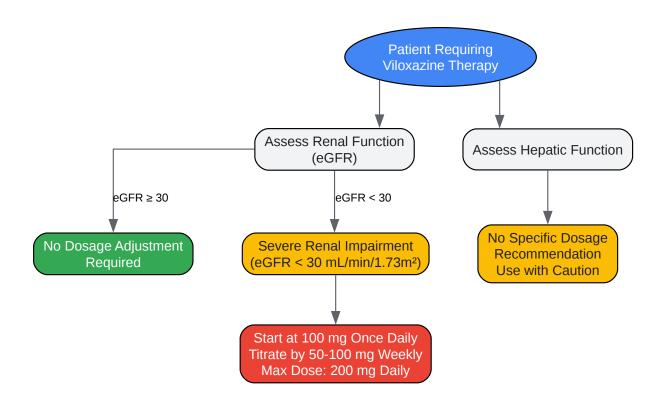
Experimental Protocols

The dosage recommendations outlined in this guide are based on clinical pharmacology studies that evaluated the pharmacokinetics of **viloxazine** in subjects with varying degrees of renal function. These studies typically involve administering a single dose of **viloxazine** to



cohorts of individuals with normal renal function and with mild, moderate, and severe renal impairment. Blood samples are collected over a specified period to determine pharmacokinetic parameters such as AUC (area under the curve), Cmax (maximum concentration), and elimination half-life. The data from these studies inform the need for dosage adjustments in specific populations.

Diagrams



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- To cite this document: BenchChem. [Viloxazine Dosage Adjustments in Renal and Hepatic Impairment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201356#adjusting-viloxazine-dosage-for-patients-with-renal-or-liver-impairment]

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